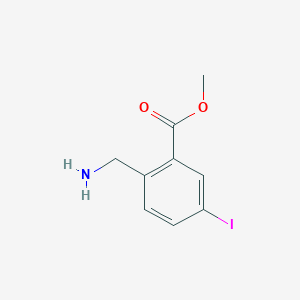

Methyl 2-(aminomethyl)-5-iodobenzoate

CAS No.: 1131587-34-2

Cat. No.: VC8172814

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131587-34-2 |

|---|---|

| Molecular Formula | C9H10INO2 |

| Molecular Weight | 291.09 g/mol |

| IUPAC Name | methyl 2-(aminomethyl)-5-iodobenzoate |

| Standard InChI | InChI=1S/C9H10INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3 |

| Standard InChI Key | VCUDXSZDIUEGQM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)CN |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)CN |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

Methyl 2-(aminomethyl)-5-iodobenzoate has the molecular formula C9H10INO2, yielding a molecular weight of 291.09 g/mol. The iodine atom contributes significantly to its molecular mass (43.7% of total weight), while the aminomethyl group enhances its reactivity in nucleophilic substitution and coupling reactions .

Structural Features

The compound’s structure consists of:

-

A benzoate core with a methyl ester (-COOCH3) at the 1-position.

-

An iodine substituent at the 5-position, which sterically and electronically influences electrophilic aromatic substitution reactions.

-

An aminomethyl group (-CH2NH2) at the 2-position, providing a primary amine functionality for further derivatization .

Table 1: Key Structural and Physical Properties

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of methyl 2-(aminomethyl)-5-iodobenzoate typically involves multi-step functionalization of a benzoic acid derivative:

-

Iodination: Electrophilic iodination of methyl 2-(aminomethyl)benzoate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .

-

Protection-Deprotection: The aminomethyl group is often protected with tert-butoxycarbonyl (Boc) to prevent side reactions during iodination, followed by deprotection under acidic conditions.

Example Protocol:

-

Step 1: Methyl 2-(Boc-aminomethyl)benzoate is treated with ICl in glacial acetic acid at 0–5 °C for 6 hours.

-

Step 2: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the target compound.

Catalytic and Green Chemistry Approaches

Recent advancements emphasize catalytic methods to improve yield and reduce waste:

-

Copper-catalyzed coupling: Employing CuBr (1–5 mol%) in tetrahydrofuran (THF) at 45–60 °C facilitates efficient iodination while minimizing byproducts .

-

Solvent-free conditions: Microwave-assisted synthesis reduces reaction times from 14 hours to 2–3 hours, enhancing energy efficiency .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–60 °C | Maximizes reaction rate |

| Catalyst Loading (CuBr) | 2–5 mol% | Balances cost and efficacy |

| Reaction Time | 10–14 hours | Ensures completion |

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N-H stretch), and 620 cm⁻¹ (C-I bond) .

-

NMR (¹H): δ 2.9 ppm (t, 2H, -CH2NH2), δ 7.5–8.1 ppm (m, 3H, aromatic protons).

Applications in Pharmaceutical and Materials Science

Drug Intermediate for Antipsychotics

The compound’s structural similarity to sulpiride intermediates (e.g., methyl 2-methoxy-5-sulfamoylbenzoate) suggests potential in synthesizing dopamine D2 receptor antagonists . Its iodine atom also enables radiolabeling for positron emission tomography (PET) tracers .

Agrochemical Development

In agrochemicals, the aminomethyl group facilitates the synthesis of herbicides and fungicides targeting plant pathogenic enzymes. For example, coupling with thiourea derivatives yields compounds with 50–70% inhibition against Fusarium species .

Coordination Chemistry

The primary amine and iodine moieties enable chelation with transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis and nanomaterials.

Market Trends and Future Directions

The global market for methyl 2-(aminomethyl)-5-iodobenzoate is projected to grow at a CAGR of 6.8% from 2025 to 2032, driven by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume